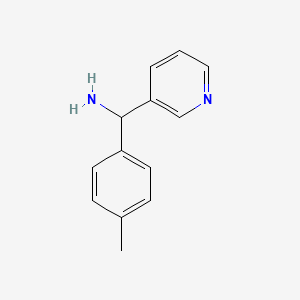
3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid
説明
“3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid” is a chemical compound with the IUPAC name 3-[3-(1-pyrrolidinylmethyl)-1H-indol-1-yl]propanoic acid . It has a molecular weight of 272.35 . There is also a related compound, “(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-acetic acid acetate”, with a molecular weight of 318.37 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H20N2O2/c19-16(20)7-10-18-12-13(11-17-8-3-4-9-17)14-5-1-2-6-15(14)18/h1-2,5-6,12H,3-4,7-11H2,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine rings are pivotal in medicinal chemistry for creating compounds to treat human diseases. Their utility arises from the sp^3-hybridization allowing efficient exploration of pharmacophore space, contribution to stereochemistry, and enhanced three-dimensional molecule coverage. The presence of pyrrolidine in compounds has been linked to target selectivity and diverse biological profiles, making them valuable in designing new drugs with varied biological activities (Li Petri et al., 2021).
Indole Derivatives and Hepatic Protection
Indole derivatives, including those from indole-3-carbinol (I3C), have shown pleiotropic protective effects on chronic liver injuries. These compounds modulate enzymes relevant to viral replication, lipogenesis, and metabolism of hepatotoxic substances, offering anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, and anti-inflammatory effects (Wang et al., 2016).
Indole Synthesis and Its Applications
The synthesis of indoles, a core structure in many bioactive compounds, has seen significant development. Methods for indole synthesis are crucial for creating a wide array of pharmaceuticals, indicating the relevance of indole moieties in drug design and development (Taber & Tirunahari, 2011).
Propionic Acid in Biological Systems
Propionic acid plays a role in various biological systems, including acting as an antifungal agent in food and being a natural metabolic product in the gastrointestinal tract. Its physiological activities and potential therapeutic applications, notwithstanding its irritant properties, highlight the importance of propionic acid derivatives in understanding microbial digestion and metabolic diseases (Harrison, 1992).
特性
IUPAC Name |
3-[3-(pyrrolidin-1-ylmethyl)indol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-16(20)7-10-18-12-13(11-17-8-3-4-9-17)14-5-1-2-6-15(14)18/h1-2,5-6,12H,3-4,7-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHDPKLLBRLGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN(C3=CC=CC=C32)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




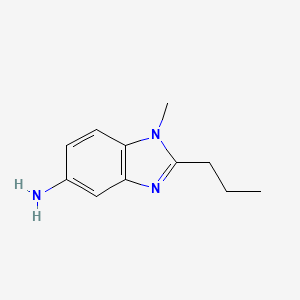
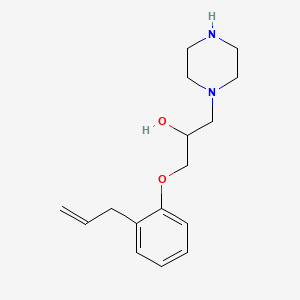
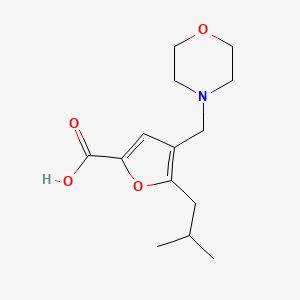




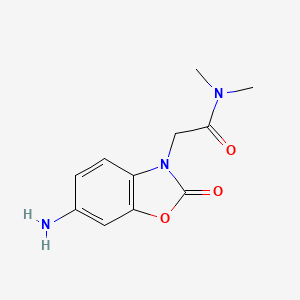
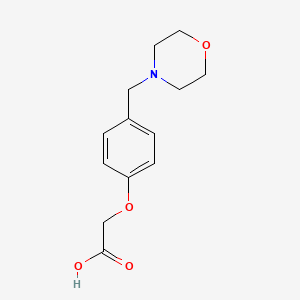
![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde](/img/structure/B3163364.png)
![3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163367.png)
![3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163371.png)
